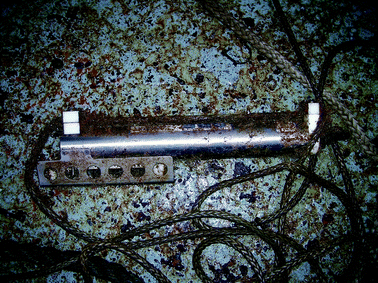Antifouling strategies for marine and riverine sensors
Journal of Environmental Monitoring Pub Date: 2006-06-20 DOI: 10.1039/B603289C
Abstract
Traditionally, water quality has been monitored by sampling and lab based analysis. However, there are disadvantages associated with this method, for example, deterioration of samples with time, limited sampling points, limited temporal monitoring. This has provided impetus for the development of sensors which can be deployed from remote locations over extended deployment periods. However, a major limitation of these systems is their vulnerability to biofouling. This review outlines the research that has been carried out on strategies for the protection of marine and riverine sensors against fouling.


Recommended Literature
- [1] Front cover
- [2] Cell-penetrating peptides (CPPs) as a vector for the delivery of siRNAs into cells
- [3] Barbiturate end-capped non-fullerene acceptors for organic solar cells: tuning acceptor energetics to suppress geminate recombination losses†
- [4] Obituary
- [5] 53. Studies in the diazotisation and nitrosation of amines. Part V. The effect of lowering the dielectric constant of the reaction mixture
- [6] Green synthesis of nitrogen-doped carbon dots from lentil and its application for colorimetric determination of thioridazine hydrochloride†
- [7] Nature of hydride and halide encapsulation in Ag8 cages: insights from the structure and interaction energy of [Ag8(X){S2P(OiPr)2}6]+ (X = H−, F−, Cl−, Br−, I−) from relativistic DFT calculations†
- [8] Inside front cover
- [9] Towards hydroperoxovanadium complexes: the X-ray crystal structure of a peroxovanadium(v) complex containing a V(O2)(RCO2H)(H2O)2 cluster with hydrogen bond inter-linkagesElectronic supplementary information (ESI) available: synthesis of bpaH and [VO(O2)(bpaH)ClO4·nH2O. See http://www.rsc.org/suppdata/cc/b1/b101010g/
- [10] Ni nanocluster on modified CeO2–ZrO2 nanoporous composite for tri-reforming of methane










